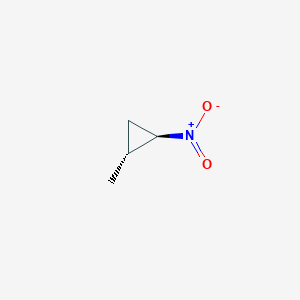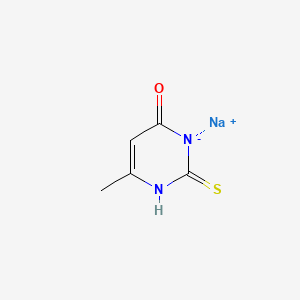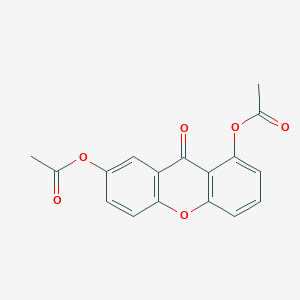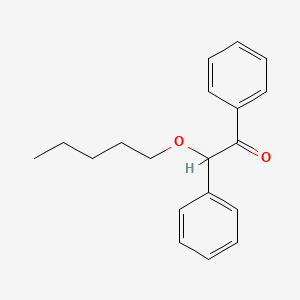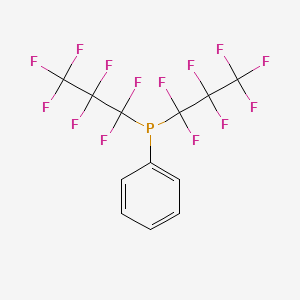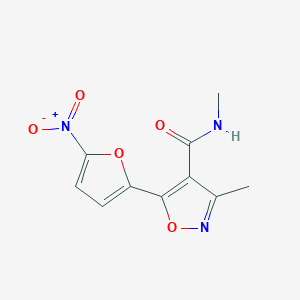
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- is a chemical compound with significant interest in various fields of scientific research. It is characterized by its unique structure, which includes an isoxazole ring and a nitrofuryl group.
Métodos De Preparación
The synthesis of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is often synthesized through a (3 + 2) cycloaddition reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The isoxazole ring can undergo various cyclization reactions to form different heterocyclic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- can be compared with other similar compounds such as:
N,5-Dimethyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxamide: This compound has a similar structure but differs in the position of the methyl groups.
Other Nitroazoles: Compounds like pyrazoles, imidazoles, and triazoles also contain nitro groups and exhibit similar chemical properties.
The uniqueness of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
21787-35-9 |
|---|---|
Fórmula molecular |
C10H9N3O5 |
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
N,3-dimethyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3O5/c1-5-8(10(14)11-2)9(18-12-5)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3,(H,11,14) |
Clave InChI |
AMFMEUVOBYWBTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)NC)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


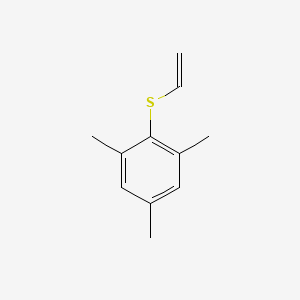

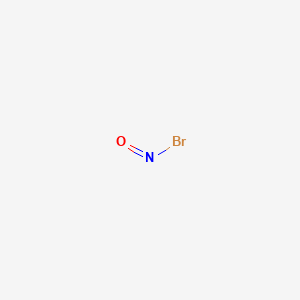
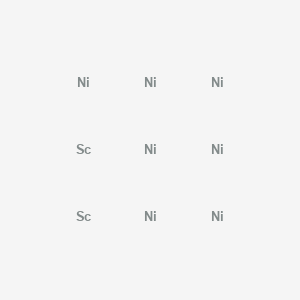
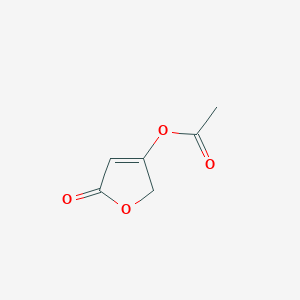

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

